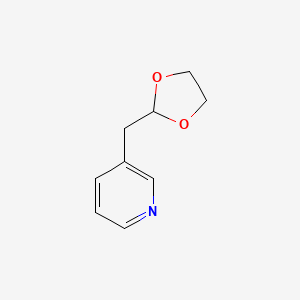
3-((1,3-Dioxolan-2-yl)methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1,3-Dioxolan-2-yl)methyl)pyridine: is an organic compound that features a pyridine ring substituted with a 1,3-dioxolane moiety. This compound is of interest due to its unique structure, which combines the aromatic properties of pyridine with the stability and reactivity of the dioxolane ring. It has applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-((1,3-Dioxolan-2-yl)methyl)pyridine can be synthesized through the reaction of pyridine derivatives with 1,3-dioxolane. A common method involves the use of a Lewis acid catalyst to facilitate the formation of the dioxolane ring from a carbonyl compound and a diol . The reaction typically proceeds under mild conditions, making it suitable for various substrates.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-((1,3-Dioxolan-2-yl)methyl)pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce pyridine alcohols .
Scientific Research Applications
Chemistry: 3-((1,3-Dioxolan-2-yl)methyl)pyridine is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the interactions of pyridine derivatives with biological targets. Its stability and reactivity make it a valuable tool in medicinal chemistry for the development of new drugs .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism by which 3-((1,3-Dioxolan-2-yl)methyl)pyridine exerts its effects involves its interaction with molecular targets through its pyridine ring and dioxolane moiety. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, while the dioxolane ring can stabilize reactive intermediates through its electron-donating properties . These interactions can modulate the activity of enzymes and receptors, making the compound useful in various applications .
Comparison with Similar Compounds
- 2-(1,3-Dioxolan-2-yl)pyridine
- 3-(2-Methyl-1,3-dioxolan-2-yl)pyridine
- 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
Comparison: Compared to these similar compounds, 3-((1,3-Dioxolan-2-yl)methyl)pyridine is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the dioxolane ring at the 3-position of the pyridine ring provides distinct electronic and steric properties that can be exploited in various chemical reactions and applications .
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-ylmethyl)pyridine |
InChI |
InChI=1S/C9H11NO2/c1-2-8(7-10-3-1)6-9-11-4-5-12-9/h1-3,7,9H,4-6H2 |
InChI Key |
PAEGEMWCNDAFQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















